molecular formula C8H8ClFN2O B12120360 2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide

2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide

Cat. No.: B12120360
M. Wt: 202.61 g/mol
InChI Key: UDFVVQYXXGIDGV-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide is an organic compound with a molecular structure that includes an amino group, a chloro group, and a fluoro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide typically involves the reaction of 4-chloro-3-fluoroaniline with glycine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield different products.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.

Scientific Research Applications

2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various chemical interactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluoroaniline: A precursor in the synthesis of 2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide.

    2-Amino-2-(4-chloro-phenyl)-acetamide: Similar structure but lacks the fluoro group.

    2-Amino-2-(3-fluoro-phenyl)-acetamide: Similar structure but lacks the chloro group.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro groups on the phenyl ring. This combination of functional groups can result in distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

2-amino-2-(4-chloro-3-fluorophenyl)acetamide

InChI

InChI=1S/C8H8ClFN2O/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

UDFVVQYXXGIDGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)N)N)F)Cl

Origin of Product

United States

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